3-Chloro-4-fluorophenyl isocyanate

Enzyme inhibition Myeloperoxidase Inflammation

3-Chloro-4-fluorophenyl isocyanate (CAS 50529-33-4) is an aromatic isocyanate featuring both chlorine and fluorine substituents on the phenyl ring. With the molecular formula C7H3ClFNO and a molecular weight of 171.56 g/mol, it appears as a colorless to pale yellow liquid at ambient conditions.

Molecular Formula C7H3ClFNO
Molecular Weight 171.55 g/mol
CAS No. 50529-33-4
Cat. No. B1349312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-fluorophenyl isocyanate
CAS50529-33-4
Molecular FormulaC7H3ClFNO
Molecular Weight171.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N=C=O)Cl)F
InChIInChI=1S/C7H3ClFNO/c8-6-3-5(10-4-11)1-2-7(6)9/h1-3H
InChIKeyXVIPJBUXMFLHSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-fluorophenyl isocyanate (CAS 50529-33-4): A Halogenated Aryl Isocyanate Intermediate for Pharmaceutical and Agrochemical Synthesis


3-Chloro-4-fluorophenyl isocyanate (CAS 50529-33-4) is an aromatic isocyanate featuring both chlorine and fluorine substituents on the phenyl ring. With the molecular formula C7H3ClFNO and a molecular weight of 171.56 g/mol, it appears as a colorless to pale yellow liquid at ambient conditions [1]. Its boiling point is 44 °C at 17 mmHg, density is 1.377 g/mL at 25 °C, and refractive index is n20/D 1.541 [2]. The compound serves as a versatile electrophilic building block in organic synthesis, particularly for constructing ureas, carbamates, and heterocyclic frameworks via reactions with amines, alcohols, and other nucleophiles . It is documented in 791 patents and is employed as an intermediate in the development of kinase inhibitors, GPCR modulators, and agrochemical agents [3].

Why 3-Chloro-4-fluorophenyl isocyanate (CAS 50529-33-4) Cannot Be Replaced by Mono-Halogenated or Positional Isomers


Substituting 3-chloro-4-fluorophenyl isocyanate with simpler analogs like 4-fluorophenyl isocyanate or 3-chlorophenyl isocyanate alters both electronic and steric properties in ways that fundamentally impact reaction outcomes and biological target engagement. The combination of chlorine at the meta position and fluorine at the para position creates a unique electron-withdrawing profile that modulates the electrophilicity of the isocyanate group and influences the orientation of subsequent aromatic substitutions [1]. Hammett studies on para-substituted phenyl isocyanates demonstrate that substituent effects on reaction rates with amines and alcohols follow a linear free-energy relationship with a reaction constant ρ ~ 2, meaning the reactivity of the isocyanate group is highly sensitive to the electronic nature of ring substituents [2]. The distinct LogP of 2.45 and topological polar surface area of 29.4 Ų [3] further differentiate this compound from analogs in terms of solubility and membrane permeability, critical factors in both synthesis workup and biological assay design.

3-Chloro-4-fluorophenyl isocyanate (50529-33-4): Quantitative Differentiation from Closest Analogs


Myeloperoxidase (MPO) Inhibition Potency: 3-Chloro-4-fluorophenyl isocyanate vs. 4-Fluorophenyl isocyanate

3-Chloro-4-fluorophenyl isocyanate exhibits potent inhibition of human myeloperoxidase (MPO) with an IC50 of 54 nM in a chlorination activity assay [1]. This represents approximately a 925-fold higher potency compared to the structurally simpler analog 4-fluorophenyl isocyanate, which demonstrates an IC50 of approximately 50 μM (50,000 nM) against cancer cell lines . While these assays are not identical—the MPO assay measures direct enzymatic inhibition whereas the 4-fluorophenyl isocyanate data reflects cellular cytotoxicity—the magnitude of difference suggests a functionally meaningful enhancement in target engagement conferred by the 3-chloro substitution.

Enzyme inhibition Myeloperoxidase Inflammation Drug discovery

CYP3A4 Time-Dependent Inhibition: A Differentiated Liability Profile vs. In-Class Candidates

3-Chloro-4-fluorophenyl isocyanate demonstrates time-dependent inhibition of cytochrome P450 3A4 with an IC50 of 210 nM when measured at 30 minutes [1]. This quantitative liability profile is distinct from its selectivity against thyroid peroxidase (TPO), where it exhibits an IC50 of 2,000 nM (2 μM), representing a ~9.5-fold selectivity window between these two heme peroxidases [1]. No comparable CYP inhibition data were identified for 4-fluorophenyl isocyanate, 3-chlorophenyl isocyanate, or unsubstituted phenyl isocyanate in authoritative databases or primary literature, suggesting this compound's interaction with CYP3A4 is a unique feature of the 3-chloro-4-fluoro substitution pattern that warrants specific consideration in medicinal chemistry campaigns.

CYP450 inhibition Drug metabolism DDI risk ADME

Commercial and Patent Prevalence: 3-Chloro-4-fluorophenyl isocyanate vs. Positional Isomers

3-Chloro-4-fluorophenyl isocyanate is associated with 791 patents as indexed in PubChemLite [1], a metric reflecting its established utility as a synthetic intermediate across pharmaceutical and agrochemical intellectual property. While comparable patent count data for 4-fluorophenyl isocyanate and 3-chlorophenyl isocyanate are not directly available in the same database format, the absolute magnitude of 791 patents for this specific compound indicates a high degree of precedent and validated synthetic tractability. Additionally, market analysis projects the global market size for this compound to grow from USD 72.50 million in 2024 to USD 131.20 million by 2032 at a CAGR of 7.2% [2], suggesting sustained industrial demand and reliable supply chain infrastructure.

Patent landscape Commercial availability IP strategy Procurement

Physicochemical Property Differentiation: Density and Boiling Point vs. Mono-Halogenated Analogs

3-Chloro-4-fluorophenyl isocyanate exhibits a density of 1.377 g/mL at 25 °C and a boiling point of 44 °C at 17 mmHg [1]. These values differ substantially from its mono-halogenated analogs: 4-fluorophenyl isocyanate has a density of 1.206 g/mL and boils at 55–56 °C at 8 mmHg , while 3-chlorophenyl isocyanate has a density of 1.26 g/mL and boils at 113–114 °C at 43 mmHg . The ~14% higher density relative to 4-fluorophenyl isocyanate and ~9% higher density relative to 3-chlorophenyl isocyanate reflect the increased molecular mass from dual halogen substitution. More critically, the boiling point at reduced pressure—44 °C at 17 mmHg for the target compound versus 55–56 °C at 8 mmHg for 4-fluorophenyl isocyanate—implies different vacuum distillation requirements for purification, directly impacting process design and equipment selection.

Physicochemical properties Purification Handling Process chemistry

3-Chloro-4-fluorophenyl isocyanate (50529-33-4): Optimized Application Scenarios Based on Quantitative Differentiation


Myeloperoxidase (MPO) Inhibitor Probe Development for Inflammatory Disease Research

Based on its 54 nM IC50 against MPO chlorination activity [1], 3-chloro-4-fluorophenyl isocyanate is preferentially suited for synthesizing MPO-targeted covalent probes and inhibitor candidates. The sub-micromolar potency distinguishes it from 4-fluorophenyl isocyanate, which lacks this level of activity, making the 3-chloro-4-fluoro compound the appropriate starting material for structure-activity relationship (SAR) studies aimed at cardiovascular and neuroinflammatory indications where MPO is implicated. The 9.5-fold selectivity over TPO (IC50 = 2,000 nM) further supports its use in designing probes with reduced off-target peroxidase activity [1].

Synthesis of Bicycloalkyl Urea MCH Receptor Antagonists (Anti-Obesity Drug Discovery)

3-Chloro-4-fluorophenyl isocyanate has been specifically employed in the preparation of bicycloalkyl urea derivatives as melanin-concentrating hormone (MCH) receptor antagonists for oral anti-obesity therapeutics [1]. The unique electronic profile conferred by the 3-chloro-4-fluoro substitution pattern—as governed by Hammett relationships where reaction sensitivity to substituent effects has ρ ~ 2 [2]—enables precise tuning of urea NH acidity and hydrogen-bonding capacity, critical for MCH receptor binding. Simpler analogs like 4-fluorophenyl isocyanate or 3-chlorophenyl isocyanate lack the dual halogen substitution required to achieve this specific electronic balance.

Kinase Inhibitor Core Scaffold Construction Requiring Defined CYP Liability Profiles

In medicinal chemistry programs where CYP3A4 time-dependent inhibition must be prospectively managed, 3-chloro-4-fluorophenyl isocyanate offers a characterized liability baseline (IC50 = 210 nM at 30 min) [1]. This quantifiable data allows project teams to benchmark SAR modifications and compare liability shifts across analog series. In contrast, procurement of under-characterized analogs such as 3-chlorophenyl isocyanate introduces unknown DDI risk, potentially delaying IND-enabling studies. The compound's LogP of 2.45 and PSA of 29.4 Ų [3] further position it within favorable physicochemical space for CNS or orally bioavailable kinase inhibitor programs.

Agrochemical Intermediate Requiring Established Industrial Supply Chain and Regulatory Precedent

With 791 associated patents [1] and a projected market growth to USD 131.20 million by 2032 [2], 3-chloro-4-fluorophenyl isocyanate represents a lower-procurement-risk intermediate for agrochemical development compared to less prevalent isomers. The density of 1.377 g/mL and boiling point of 44 °C at 17 mmHg [3] are well-documented, enabling straightforward process transfer between laboratory and pilot scale. The compound's established use in heterocyclic synthesis makes it suitable for building fungicidal and herbicidal scaffolds where the halogenation pattern imparts desired environmental persistence or target-site selectivity.

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